(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride
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Description
“(4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride” is a chemical compound. It is part of a class of compounds known as piperazine derivatives . Piperazine derivatives have been the subject of considerable research due to their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . This process yields trimethoxyphenyl piperzine derivatives .Scientific Research Applications
Potential CNS Receptor Affinity
Compounds with structural features similar to (4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride have been studied for their affinity towards central nervous system (CNS) receptors. For instance, derivatives synthesized from the amino acid (S)-serine, involving benzylpiperazine as a key structural component, showed promising interaction with σ1-receptors, indicating potential applications in CNS-related research (Beduerftig, Weigl, & Wünsch, 2001).
Inhibitory Activities on Enzymes
Arylisoxazole-phenylpiperazine derivatives have been designed and synthesized, evaluated for their inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds demonstrated potent AChE inhibitory activity, suggesting potential for Alzheimer's disease research and therapy (Saeedi et al., 2019).
Antimicrobial and Antifungal Properties
Novel pyridine derivatives, including those with structures incorporating elements like benzylpiperazine, have been synthesized and shown variable antimicrobial activity against bacteria and fungi, indicating their potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-25-18-13-17(14-19(26-2)20(18)27-3)21(24)23-11-9-22(10-12-23)15-16-7-5-4-6-8-16;/h4-8,13-14H,9-12,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMSKNPCPEHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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